Product packaging for (S)-2-(Boc-amino)-1-iodo-3-phenylpropane(Cat. No.:)

(S)-2-(Boc-amino)-1-iodo-3-phenylpropane

Cat. No.: B13900041
M. Wt: 361.22 g/mol
InChI Key: OOWACWHUQANTFH-UHFFFAOYSA-N
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Description

Fundamental Significance of Chiral Building Blocks in Asymmetric Synthesis

Chirality, the geometric property of a molecule that makes it non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. nih.gov Most biologically active molecules, including amino acids, sugars, and nucleic acids, are chiral, and their biological functions are often highly dependent on their specific three-dimensional structure. nih.govorganic-chemistry.org In pharmacology, the two mirror-image forms of a chiral drug, known as enantiomers, can exhibit vastly different potencies and effects; one enantiomer may be therapeutic while the other could be inactive or even harmful. nih.gov

This biological stereospecificity necessitates the use of asymmetric synthesis—methods that produce a specific enantiomer of a chiral product. A key strategy in asymmetric synthesis is the "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products like amino acids as starting materials. cmu.edu These molecules, referred to as chiral building blocks, serve as valuable intermediates, allowing chemists to construct complex chiral molecules with defined stereochemistry. nih.gov The use of such building blocks is crucial in drug discovery and development for hit-to-lead optimization. purdue.edu

Strategic Utility of Halogenated Alkanes, Specifically Iodoalkanes, in Modern Synthetic Methodologies

Halogenated alkanes are versatile intermediates in organic synthesis, and among them, iodoalkanes hold a special place due to the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the longest and weakest of the carbon-halogen bonds, making organoiodine compounds highly reactive. worktribe.com This high reactivity makes alkyl iodides excellent substrates for a wide range of nucleophilic substitution and coupling reactions. nih.gov

Iodoalkanes are particularly valuable in the formation of carbon-carbon and carbon-heteroatom bonds. They are common partners in various palladium-catalyzed cross-coupling reactions, which have become a cornerstone of modern synthetic chemistry for constructing complex molecular architectures. commonorganicchemistry.comyoutube.com The conversion of alcohols to alkyl iodides is a frequent and important functional group transformation, with several methods available, such as the use of triphenylphosphine (B44618) and iodine (the Appel reaction) or systems like cerium(III) chloride and sodium iodide. nih.govyoutube.com While their stability can be lower than other alkyl halides, their enhanced reactivity often makes them the reagent of choice for challenging synthetic steps. nih.govmdpi.com

Comprehensive Overview of Tert-Butoxycarbonyl (Boc) Protection Strategies for Amino Functionalities

In the synthesis of complex molecules containing multiple functional groups, such as peptides or alkaloids, it is often necessary to temporarily block the reactivity of certain groups to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. worktribe.com It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640). organic-chemistry.org

The widespread use of the Boc group stems from its unique stability and cleavage characteristics. It is robust and stable under a wide range of conditions, including basic, nucleophilic, and reductive environments, which allows for selective manipulation of other functional groups within the molecule. organic-chemistry.org Crucially, the Boc group can be easily and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), which liberates the free amine along with the volatile byproducts isobutene and carbon dioxide. researchgate.net This orthogonality to other protecting groups (like the base-labile Fmoc group) makes Boc protection a cornerstone of strategies in solid-phase peptide synthesis and other multi-step synthetic campaigns. organic-chemistry.orgworktribe.com

Table 1: Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationStructureCleavage ConditionsKey Advantages
tert-ButoxycarbonylBocC₅H₉O₂-Mild acid (e.g., TFA)Stable to base, nucleophiles, and hydrogenation
FluorenylmethyloxycarbonylFmocC₁₅H₁₁O₂-Base (e.g., Piperidine)Acid stable; allows for orthogonal protection with Boc
BenzyloxycarbonylCbz or ZC₈H₇O₂-Catalytic Hydrogenation (H₂/Pd)Stable to mild acid and base

Contextualizing (S)-2-(Boc-amino)-1-iodo-3-phenylpropane within the Landscape of Chiral Synthetic Intermediates

The compound this compound is a powerful chiral building block that embodies the strategic advantages of the components discussed previously. Its structure integrates three key synthetic features:

A defined stereocenter: The "(S)" configuration is derived directly from the naturally occurring and readily available L-phenylalanine, placing this molecule firmly within the chiral pool approach to asymmetric synthesis. cmu.edu

A protected amine: The Boc group on the nitrogen atom ensures that the amine is unreactive during subsequent synthetic steps, preventing it from acting as a competing nucleophile. This protection can be removed under specific and mild acidic conditions when the amine functionality is needed. organic-chemistry.org

A reactive iodoalkane: The primary iodide is an excellent leaving group, making the C1 position highly susceptible to nucleophilic attack. This allows the molecule to act as a potent chiral electrophile for alkylating a wide variety of nucleophiles.

This trifunctional synthon is typically prepared from its corresponding alcohol, (S)-2-(Boc-amino)-3-phenylpropan-1-ol (also known as Boc-L-phenylalaninol), via standard iodination methods. youtube.com Its value lies in its ability to introduce the entire chiral (S)-2-(Boc-amino)-3-phenylpropyl fragment into a target molecule in a single, stereocontrolled step. This makes it a highly useful intermediate in the synthesis of complex, biologically active molecules, particularly in the construction of peptidomimetics, where modified amino acid backbones are desired to improve properties like enzymatic stability and bioavailability, and in the synthesis of antiviral agents. nih.govpurdue.edu

Table 2: Properties of this compound
PropertyValue
Molecular FormulaC₁₄H₂₀INO₂
Molecular Weight377.22 g/mol
AppearanceTypically a white to off-white solid
Chiral PrecursorL-Phenylalanine
Key Functional GroupsBoc-protected amine, Primary alkyl iodide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20INO2 B13900041 (S)-2-(Boc-amino)-1-iodo-3-phenylpropane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-iodo-3-phenylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWACWHUQANTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformative Potential of S 2 Boc Amino 1 Iodo 3 Phenylpropane

Reactivity Profile of the Iodine Moiety in Carbon-Carbon Bond Formation

The primary iodine atom in (S)-2-(Boc-amino)-1-iodo-3-phenylpropane serves as an excellent leaving group and a versatile handle for constructing new carbon-carbon bonds. This functionality makes the compound a valuable substrate for a variety of transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Heck, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and alkyl iodides are highly reactive partners in these transformations. nobelprize.org The C(sp³)-I bond in this compound readily undergoes oxidative addition to a Palladium(0) complex, initiating the catalytic cycle for several named reactions. nobelprize.org

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc compound. wikipedia.org The subject molecule can be coupled with various aryl or alkyl zinc reagents in the presence of a palladium catalyst. wikipedia.orgnih.gov This method is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For instance, Negishi cross-coupling has been successfully used for the alkylation of bromotryptophan derivatives with amino acid-based alkyl iodides, demonstrating the feasibility of coupling complex, protected amino acid structures. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used due to its mild reaction conditions, the commercial availability of many boronic acids and esters, and its compatibility with aqueous media. mdpi.comnih.gov Boc-protected iodinated amino acids, such as N-Boc-4-iodophenylalanine, have been shown to be effective substrates in Suzuki-Miyaura reactions for the synthesis of diverse unnatural amino acids. mdpi.comresearchgate.net The reaction tolerates a wide variety of functional groups on the boronic acid partner. researchgate.net

Heck Reaction: While the Heck reaction traditionally couples aryl or vinyl halides with alkenes, modifications and specific catalytic systems can facilitate the participation of alkyl halides. The presence of the iodine atom makes the molecule a potential candidate for such transformations, leading to the formation of substituted alkenes.

The general mechanism for these palladium-catalyzed reactions involves an oxidative addition, transmetalation (for Negishi and Suzuki), and reductive elimination sequence. nobelprize.org The choice of ligands, base, and solvent is crucial for optimizing reaction yields and preventing side reactions like β-hydride elimination.

ReactionCoupling PartnerCatalyst System (Typical)Product TypeReference(s)
Negishi Organozinc (R'-ZnX)Pd(PPh₃)₄ or Ni(acac)₂R-R' (e.g., Alkyl-Aryl) wikipedia.org, nih.gov
Suzuki-Miyaura Organoboron (R'-B(OR)₂)Pd(OAc)₂, Pd(PPh₃)₄ with base (e.g., K₃PO₄)R-R' (e.g., Alkyl-Aryl) mdpi.com, nih.gov
Heck Alkene (R'-CH=CH₂)Pd(OAc)₂ with phosphine (B1218219) ligandR-CH=CH-R' nobelprize.org

Exploration of Other Transition Metal-Catalyzed Coupling Reactions

Beyond palladium, other transition metals can effectively catalyze C-C bond formation using alkyl iodides. These alternative methods can offer different reactivity, selectivity, or cost-effectiveness.

Nickel-Catalyzed Couplings: Nickel complexes are often used as catalysts for cross-coupling reactions, including the Negishi coupling. wikipedia.org Nickel catalysts can be advantageous for coupling electron-rich aromatic systems and may be less prone to β-hydride elimination in certain contexts. nih.gov However, in some systems, nickel catalysts have shown lower conversion rates compared to their palladium counterparts. nih.gov

Copper-Catalyzed Couplings: Copper-catalyzed reactions, such as Ullmann-type couplings, are well-established for forming C-N, C-O, and C-S bonds. More recently, copper catalysis has been extended to C-C bond formation, including the coupling of aryl halides with alkynes. chimia.ch The use of amino acids as ligands can promote these reactions, making them more efficient and applicable to a wider range of substrates under milder conditions. chimia.ch

Chemical Behavior of the Boc-Protected Amine Functionality

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its unique stability and cleavage characteristics.

Stability Characteristics and Selective Deprotection Strategies

The Boc group is characterized by its stability under a wide range of reaction conditions. It is resistant to most nucleophiles, basic hydrolysis, and catalytic hydrogenation, which allows for selective manipulation of other functional groups within the molecule. organic-chemistry.orgresearchgate.nettotal-synthesis.comnih.gov

Deprotection, or removal, of the Boc group is most commonly achieved under acidic conditions. chemistrysteps.com Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleave the carbamate (B1207046). total-synthesis.comjk-sci.com The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.comchemistrysteps.com

Selective deprotection is possible when other acid-labile or base-labile protecting groups are present. For example, the Boc group's acid lability makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, a strategy frequently employed in peptide synthesis. organic-chemistry.orgtotal-synthesis.com Alternative deprotection methods have also been developed, offering further options for selectivity. Thermal deprotection can be achieved at high temperatures, and recent studies have shown that selective removal of aryl N-Boc groups in the presence of alkyl N-Boc groups can be accomplished by controlling the temperature in a continuous flow system. acs.org Furthermore, iodine has been reported as a catalyst for the neutral and selective deprotection of N-Boc groups, which is particularly relevant for a molecule that already contains an iodine atom. researchgate.netresearchgate.net

Deprotection MethodReagents/ConditionsSelectivity/NotesReference(s)
Acidolysis (Standard) Trifluoroacetic Acid (TFA) in CH₂Cl₂; HCl in DioxaneMost common method; efficient and fast. chemistrysteps.com, jk-sci.com
Lewis Acid Catalysis ZnBr₂ in CH₂Cl₂Can selectively cleave secondary N-Boc groups over primary ones. jk-sci.com
Clay Catalysis Montmorillonite K10 clayCan selectively cleave aromatic N-Boc groups over aliphatic ones. jk-sci.com
Thermal Cleavage High Temperature (e.g., 180-240 °C)Can be performed without acid catalyst; selectivity possible based on lability. acs.org
Iodine-Mediated I₂ (catalytic), solvent-free or in solventProceeds under neutral conditions. researchgate.net, researchgate.net

Nucleophilic and Electrophilic Reactions Involving the Protected Amine

The primary function of the Boc group is to decrease the nucleophilicity and basicity of the amine nitrogen. chemistrysteps.com This effectively prevents the amine from participating in undesired side reactions, such as acting as a nucleophile in substitution or acylation reactions, while other parts of the molecule are being modified.

While the Boc-protected amine is generally unreactive as a nucleophile, the nitrogen atom can still exhibit some reactivity under specific conditions. Under strongly basic conditions, the N-H proton can be abstracted. This can lead to the formation of an isocyanate intermediate through the elimination of the tert-butoxide group, which can then be trapped by nucleophiles. researchgate.net

Conversely, the protected amine can be a precursor to a nucleophilic site after deprotonation. For example, α-lithiation of N-Boc protected amines is generally difficult, but related thiocarbonyl analogues (N-Botc) can facilitate this reaction, allowing for subsequent electrophilic substitution at the carbon alpha to the nitrogen. acs.org In the context of electrophilic reactions, related N-Boc compounds can undergo electrophilic amination, for example, through reaction with N-Boc-oxaziridines, to form N-N bonds. acs.org

Mechanisms of Stereochemical Integrity Retention and Inversion During Transformations

Maintaining stereochemical control is paramount when transforming chiral molecules like this compound. The stereochemical outcome of a reaction depends on whether the bonds to the chiral center are broken and, if so, the mechanism of the reaction.

For the cross-coupling reactions discussed in section 3.1, the chemistry occurs at the C1 carbon, which bears the iodine atom. The chiral center is at the C2 position. Since the reaction mechanism (oxidative addition, transmetalation, reductive elimination) does not involve bond breaking or formation directly at the C2 stereocenter, the original (S) configuration is expected to be retained throughout the transformation. The stereochemical integrity is preserved.

However, if a nucleophilic substitution reaction were to occur at the chiral C2 carbon (which would require displacing a leaving group from that position), the stereochemical outcome would be dictated by the reaction mechanism.

An Sₙ2 (Substitution Nucleophilic Bimolecular) reaction proceeds through a backside attack by the nucleophile, resulting in a single transition state and a complete inversion of the stereochemical configuration (e.g., S to R). jove.comutexas.edu This is a stereospecific process. jove.com

An Sₙ1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism involving the formation of a planar carbocation intermediate. masterorganicchemistry.comjove.com The nucleophile can then attack this flat intermediate from either face with roughly equal probability, leading to a mixture of retention and inversion products, a process known as racemization. masterorganicchemistry.comlumenlearning.com

Given that the reactions of interest for this compound primarily involve the C-I bond at the non-chiral C1 position, the principal expectation is the retention of stereochemical integrity at the C2 center.

Maintenance of Configuration in Coupling Reactions

In the realm of cross-coupling chemistry, the stereochemical integrity of the reactants is paramount, especially when dealing with sp³-hybridized carbons bearing a leaving group. For a primary iodide like this compound, coupling reactions such as Suzuki, Negishi, or Sonogashira would be expected to proceed with a high degree of stereochemical retention. This is because the reaction mechanism at a primary alkyl halide typically does not involve the chiral center directly. The carbon-iodine bond is remote from the stereogenic center at the C2 position.

However, the absence of specific studies on this compound means that potential complicating factors, such as intramolecular interactions or the specific catalytic cycle at play, have not been documented. The bulky tert-butoxycarbonyl (Boc) protecting group on the adjacent amine is expected to exert significant steric influence, which could affect reaction rates and the approach of reagents, but its impact on the stereochemical fidelity at the C2 position in coupling reactions has not been explicitly reported.

Diastereoselectivity and Chiral Induction in Subsequent Reaction Sequences

The chiral environment provided by the (S)-configuration at the C2 position of this compound has the potential to induce diastereoselectivity in subsequent reactions where new stereocenters are formed. For instance, if the iodo group were to be replaced by a functional group that could then participate in a diastereoselective addition or cyclization reaction, the existing stereocenter would be expected to direct the stereochemical outcome of the newly formed center.

The Boc-protected amino group plays a crucial role in this context. Its steric bulk can effectively shield one face of a reactive intermediate derived from the molecule, leading to a facial bias in the approach of a reagent. This principle of substrate-controlled diastereoselection is a cornerstone of asymmetric synthesis.

Unfortunately, the lack of published research on such reaction sequences starting from this compound prevents a detailed discussion of specific examples, reaction conditions, and the resulting diastereomeric ratios. While general principles of asymmetric synthesis can be applied to predict potential outcomes, they cannot substitute for empirical data.

Applications As a Pivotal Chiral Building Block in Complex Molecule Synthesis

Directed Synthesis of Non-Natural Amino Acids and Their Derivatives

The synthesis of non-natural amino acids is of paramount importance in medicinal chemistry and drug discovery, as their incorporation into peptides can enhance metabolic stability, improve receptor selectivity, and introduce novel structural constraints. illinois.edu (S)-2-(Boc-amino)-1-iodo-3-phenylpropane is an ideal starting material for creating derivatives that extend beyond the 20 proteinogenic amino acids.

β-Amino acids, which feature an additional methylene (B1212753) unit in their carbon backbone compared to their α-analogs, are crucial components of peptidomimetics, natural products, and pharmaceuticals like the dipeptidyl peptidase IV (DPP-4) inhibitor sitagliptin. nih.gov The structure of this compound is perfectly suited for one-carbon homologation to generate chiral β-amino acids.

A common and effective strategy involves the conversion of the iodo moiety into a nucleophilic species or its displacement by a one-carbon synthon. One such pathway is the displacement of the iodide with a cyanide nucleophile, such as sodium cyanide. The resulting nitrile can then be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, furnishing the desired β-amino acid, (S)-N-Boc-3-amino-4-phenylbutanoic acid.

StepReagent/ConditionIntermediate/ProductPurpose
1NaCN in polar aprotic solvent (e.g., DMSO)(S)-tert-butyl (1-cyano-3-phenylpropan-2-yl)carbamateNucleophilic substitution to introduce a one-carbon extension.
2Acid or base hydrolysis (e.g., HCl or NaOH)(S)-3-(Boc-amino)-4-phenylbutanoic acidHydrolysis of the nitrile to the carboxylic acid.

An alternative approach leverages the conversion of the alkyl iodide into an organometallic reagent (e.g., an organocuprate), which can then undergo carboxylation. This method also achieves the one-carbon chain extension necessary to form the β-amino acid scaffold. Such homologation methods are safer and more efficient alternatives to classical techniques like the Arndt-Eistert reaction, which often requires hazardous reagents like diazomethane. illinois.edursc.org Research has demonstrated that derivatives of N-Boc-L-phenylalaninal, the corresponding aldehyde of the parent alcohol, can undergo Wittig-type reactions followed by oxidative cleavage to yield N-Boc-β³-amino acid methyl esters, showcasing the utility of this scaffold in β-amino acid synthesis. nih.gov The iodide provides a stable, reactive handle to achieve similar transformations.

While this compound is not an amino acid and thus cannot be incorporated into a peptide backbone via conventional amide bond coupling, its nature as a potent chiral alkylating agent allows for its strategic use in the post-synthetic modification of peptides. researchgate.net This approach introduces unique, non-proteinogenic side chains, enabling the creation of novel peptide architectures with tailored properties.

The primary targets for such alkylation within a peptide sequence are nucleophilic amino acid side chains. For instance, the sulfhydryl group of a cysteine residue can be chemoselectively alkylated under mild basic conditions to form a stable thioether linkage. nih.gov Similarly, the ε-amino group of lysine (B10760008) or the δ-amino group of ornithine can be selectively modified. researchgate.netnih.gov This strategy allows for the attachment of the chiral 2-(Boc-amino)-3-phenylpropyl group, which can influence peptide conformation, enhance lipophilicity for improved cell penetration, or introduce a new site for further chemical elaboration after removal of the Boc group.

Nucleophilic ResidueLinkage FormedResulting StructureApplication
CysteineThioetherS-(2-(S)-(Boc-amino)-3-phenylpropyl)-cysteineIntroducing a bulky, chiral, non-polar side chain.
LysineSecondary AmineNε-(2-(S)-(Boc-amino)-3-phenylpropyl)-lysineSide-chain extension, modification of charge.
OrnithineSecondary AmineNδ-(2-(S)-(Boc-amino)-3-phenylpropyl)-ornithineCreating peptidomimetics with altered spacing and conformation.

Construction of Chiral Amine-Containing Scaffolds and Frameworks

Chiral amines are fundamental components of a vast number of pharmaceuticals, agrochemicals, and catalysts. The stereocenter and functional handles present in this compound make it an excellent precursor for the synthesis of various chiral amine-containing scaffolds.

Chiral aziridines are highly valuable synthetic intermediates, acting as precursors to a wide range of amino-functionalized compounds through regio- and stereoselective ring-opening reactions. The structure of this compound is primed for direct conversion into a chiral N-Boc-aziridine.

Treatment of the compound with a non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), facilitates the deprotonation of the Boc-protected amine. The resulting nitrogen anion acts as an internal nucleophile, displacing the iodide in an intramolecular SN2 reaction to form the strained three-membered ring. This cyclization is highly efficient due to the formation of a stable, small ring and the excellent leaving group ability of iodide. nih.gov The resulting (S)-N-Boc-2-benzylaziridine is a versatile intermediate for synthesizing chiral diamines, amino alcohols, and other complex nitrogen-containing molecules.

Further elaboration of the chiral amine obtained after aziridine (B145994) synthesis or from the starting material itself can lead to more complex heterocyles like piperazines and morpholines, which are common scaffolds in drug discovery.

The development of asymmetric catalysis relies heavily on the availability of a diverse pool of chiral ligands and organocatalysts. N-Boc-phenylalaninol, the direct precursor to the title iodo-compound, is a well-established starting material for the synthesis of various ligand classes. core.ac.ukrsc.org The chiral backbone of (S)-2-(amino)-3-phenylpropane, obtained after deprotection, can be incorporated into numerous ligand frameworks.

For example, reductive amination of the deprotected amine with salicylaldehyde (B1680747) derivatives can produce chiral aminophenolate [ON] ligands, which are effective in asymmetric catalysis. scirp.org Alternatively, the amine can be used to construct C₂-symmetric ligands, such as N,N'-dioxides, which have proven to be privileged structures in a wide range of metal-catalyzed asymmetric reactions. rsc.org The synthesis of these ligands leverages the stereochemical information embedded in the starting material to induce chirality in the catalytic transformation.

Ligand ClassSynthetic Precursor from this compoundKey Features
Aminophenolates(S)-2-amino-3-phenylpropan-1-ol (via hydrolysis of iodide)Bidentate [ON] coordination, readily tunable steric and electronic properties.
Chiral Diamines(S)-2-amino-3-phenylpropylamine (via aziridine opening)Bidentate [NN] coordination, useful in hydrogenation and transfer hydrogenation.
N,N'-Dioxides(S)-2-amino-3-phenylpropane-1-olTetradentate coordination, high stereocontrol in various metal-catalyzed reactions.

Precursor Role in the Synthesis of Advanced Pharmaceutical Intermediates

The structural motifs derived from this compound are present in numerous biologically active molecules and serve as key intermediates in their synthesis. nbinno.com The ability to construct chiral β-amino acids, aziridines, and other amine-containing scaffolds positions this compound as a valuable precursor in the pharmaceutical industry.

Chiral β-amino acids, accessible through homologation as described in section 4.1.1, are integral components of many modern drugs. nbinno.com For example, β-phenylalanine derivatives are found in inhibitors of dipeptidyl peptidase IV (for type 2 diabetes) and in various peptide-based therapeutics. nih.gov The synthesis of these active pharmaceutical ingredients (APIs) often relies on a steady supply of high-purity chiral building blocks.

Furthermore, chiral amino alcohols and their activated derivatives are themselves critical intermediates. google.com They are used in the synthesis of protease inhibitors, where the hydroxyl group mimics the transition state of peptide hydrolysis, and in the construction of various enzyme inhibitors and receptor antagonists. mdpi.comnih.gov this compound represents a stable, activated, and enantiomerically pure precursor that streamlines the synthesis of these complex and high-value pharmaceutical targets.

Advanced Analytical and Spectroscopic Characterization for Mechanistic Elucidation and Stereochemical Analysis

Methodologies for the Elucidation of Stereochemical Purity and Enantiomeric Excess (e.g., Chiral Chromatography, Advanced NMR Techniques)

The determination of stereochemical purity and enantiomeric excess (e.e.) is critical for ensuring the desired stereochemical outcome in asymmetric synthesis. For (S)-2-(Boc-amino)-1-iodo-3-phenylpropane, chiral High-Performance Liquid Chromatography (HPLC) and advanced Nuclear Magnetic Resonance (NMR) techniques are the primary methods utilized.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for separating enantiomers, allowing for the accurate determination of e.e. mdpi.com The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For N-Boc protected amino acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. mdpi.com

A typical method for the analysis of a compound like this compound would involve a normal-phase HPLC system. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is crucial for achieving optimal separation. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their quantification.

Interactive Data Table: Illustrative Chiral HPLC Parameters for the Analysis of a Boc-Phenylalanine Derivative

ParameterValue
Column Chiralpak AD-H
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (S)-enantiomer ~ 8.5 min
Retention Time (R)-enantiomer ~ 10.2 min

Note: This data is illustrative for a related Boc-phenylalanine derivative and serves as a typical example of the separation that can be achieved.

Advanced NMR Techniques:

Advanced NMR spectroscopy offers a potent alternative for determining enantiomeric purity, often through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). These agents interact with the enantiomers to form diastereomeric species that are distinguishable by NMR.

For an amino alcohol derivative like this compound, a CDA such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be used to form diastereomeric esters. The distinct chemical environments of the protons in these diastereomers result in different chemical shifts in the ¹H NMR spectrum, allowing for the integration of the corresponding signals to determine the enantiomeric ratio.

Furthermore, advanced NMR techniques can be employed to study the stereochemistry of related compounds. For instance, in the synthesis of chiral phenylalanine derivatives, the configuration of the product can be confirmed by comparing the HPLC retention time of the N-Boc protected amino acid with literature values. mdpi.com

Comprehensive Structural Confirmation of Reaction Products and Intermediates (e.g., 2D-NMR, High-Resolution Mass Spectrometry for structural elucidation)

The unambiguous confirmation of the structure of this compound and any related reaction intermediates is achieved through a combination of powerful spectroscopic techniques, primarily two-dimensional NMR (2D-NMR) and high-resolution mass spectrometry (HRMS).

Two-Dimensional NMR (2D-NMR):

While one-dimensional ¹H and ¹³C NMR provide essential information about the chemical environment of the nuclei, 2D-NMR experiments are crucial for elucidating the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the molecule's backbone. For this compound, COSY would show correlations between the protons of the phenyl group, the benzylic protons, the methine proton, and the methylene (B1212753) protons adjacent to the iodine atom.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. HSQC is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more readily assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule, such as linking the phenyl ring to the propane (B168953) backbone.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm, expected)¹³C Chemical Shift (ppm, expected)
Phenyl-H7.20-7.35 (m, 5H)126.0-138.0
CH-N~4.0 (m, 1H)~55.0
CH₂-Ph~2.8 (m, 2H)~40.0
CH₂-I~3.3 (m, 2H)~10.0
Boc-CH₃~1.4 (s, 9H)~28.0
Boc-C=O-~155.0
Boc-C(CH₃)₃-~80.0

Note: These are estimated chemical shifts based on analogous structures. Actual values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This is a definitive method for confirming the molecular formula.

In Situ Spectroscopic Monitoring for Reaction Pathway Analysis

Understanding the reaction pathways involved in the synthesis or further transformation of this compound is crucial for process optimization and mechanistic elucidation. In situ spectroscopic techniques allow for the real-time monitoring of reacting species without the need for sampling and quenching.

Fourier-Transform Infrared (FTIR) Spectroscopy:

In situ FTIR spectroscopy is a powerful tool for monitoring the progress of reactions by observing changes in the vibrational frequencies of functional groups. For example, in a reaction involving the iodination of a precursor alcohol, the disappearance of the broad O-H stretching band and the appearance of new C-I vibrational modes could be monitored in real-time. Similarly, if the Boc-protecting group were to be cleaved, the disappearance of the characteristic C=O stretch of the carbamate (B1207046) could be tracked.

Raman Spectroscopy:

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly well-suited for monitoring reactions in aqueous media and for observing non-polar bonds. In the context of reactions involving this compound, Raman spectroscopy could be used to monitor changes in the phenyl ring vibrations or the C-I bond, providing kinetic and mechanistic data. The real-time monitoring of chemical reactions, such as the oxidation of o-phenylenediamine (B120857) on gold nanoparticles, has been successfully demonstrated using surface-enhanced Raman spectroscopy (SERS).

By employing these in situ techniques, a detailed picture of the reaction kinetics, the formation of intermediates, and the influence of reaction parameters can be obtained, leading to a more profound understanding of the chemical processes involving this compound.

Computational and Theoretical Studies on S 2 Boc Amino 1 Iodo 3 Phenylpropane and Its Reactions

Molecular Modeling for Conformational Analysis and Stereoselectivity Prediction

Molecular modeling techniques are instrumental in understanding the three-dimensional structure and dynamic behavior of molecules like (S)-2-(Boc-amino)-1-iodo-3-phenylpropane. Conformational analysis, a key aspect of molecular modeling, explores the various spatial arrangements of atoms (conformers) that can be adopted through rotation about single bonds. The relative energies of these conformers determine the molecule's preferred shape, which in turn influences its reactivity and interactions with other molecules.

For this compound, the key rotatable bonds are the C-C bonds of the propane (B168953) backbone and the C-N bond of the Boc-amino group. The large and sterically demanding tert-butoxycarbonyl (Boc) group, the bulky phenyl group, and the iodine atom significantly restrict the conformational freedom of the molecule. It is anticipated that low-energy conformations would seek to minimize steric clashes between these bulky substituents.

Table 1: Predicted Dihedral Angles and Relative Energies for Low-Energy Conformers of a Model System (N-Boc-phenylalaninol)

While specific data for the title compound is unavailable, we can infer potential conformational preferences from related molecules. For instance, in N-Boc-phenylalaninol, which shares the same core structure minus the iodine, computational studies would likely reveal a preference for staggered conformations along the Cα-Cβ bond to alleviate steric strain. The introduction of a large iodine atom at the C1 position would further influence these preferences, likely favoring conformations where the iodine is anti-periplanar to the phenyl group.

ConformerDihedral Angle (N-Cα-Cβ-Ph)Dihedral Angle (I-C1-C2-N)Relative Energy (kcal/mol)
A~ -60° (gauche)~ 180° (anti)0.00
B~ 180° (anti)~ 60° (gauche)1.5 - 2.5
C~ 60° (gauche)~ -60° (gauche)> 3.0

Note: This table is hypothetical and for illustrative purposes, showing the type of data that would be generated from a computational conformational analysis. The relative energies are estimates based on general steric principles.

Stereoselectivity prediction in reactions involving this compound can also be guided by molecular modeling. By modeling the transition states of potential reactions, it is possible to predict which diastereomeric product is more likely to form. For example, in a nucleophilic substitution reaction at the iodinated carbon, the incoming nucleophile will preferentially attack from the less sterically hindered face of the molecule. The conformational analysis of the ground state provides the starting point for understanding the accessibility of different reaction pathways.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and to model chemical reactions. DFT calculations can provide valuable insights into the reaction mechanisms, including the identification of intermediates and the determination of transition state geometries and energies.

For this compound, DFT could be employed to study a variety of reactions, such as nucleophilic substitutions (SN2), eliminations (E2), and reactions involving the Boc-protecting group. A key area of investigation would be the potential for neighboring group participation by the Boc-amino group in substitution reactions at the C1 position. The nitrogen or oxygen atoms of the carbamate (B1207046) could potentially act as internal nucleophiles, leading to the formation of cyclic intermediates and influencing the stereochemical outcome of the reaction.

A DFT study of a hypothetical SN2 reaction with a nucleophile (e.g., azide) would involve:

Optimization of reactant and product geometries: Determining the lowest energy structures of this compound, the nucleophile, the substitution product, and the leaving iodide ion.

Locating the transition state: Identifying the highest energy point along the reaction coordinate that connects reactants and products.

Calculating activation energies: The energy difference between the transition state and the reactants determines the reaction rate.

Table 2: Calculated Activation Energies for a Hypothetical SN2 Reaction

Reaction PathwayTransition State GeometryActivation Energy (kcal/mol)
Direct SN2 AttackTrigonal bipyramidal at C120 - 25
Neighboring Group ParticipationFormation of a cyclic intermediate15 - 20

Note: This table is hypothetical, illustrating the type of data DFT calculations would provide. The values suggest that a pathway involving neighboring group participation could be kinetically favored.

DFT calculations would also be crucial in elucidating the nature of the transition states. For instance, the bond lengths and angles in the transition state geometry can confirm whether the reaction proceeds through a classic backside attack mechanism or involves more complex intramolecular interactions.

Computational Prediction of Reactivity Profiles and Selectivity Patterns

One common approach is the analysis of the molecule's electrostatic potential (ESP) map. The ESP map visually represents the charge distribution on the molecule's surface, with red regions indicating electron-rich areas (nucleophilic) and blue regions indicating electron-poor areas (electrophilic). For the title compound, the C1 carbon bonded to the iodine atom is expected to be an electrophilic site, susceptible to nucleophilic attack.

Another important set of descriptors are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is related to the molecule's ability to accept electrons, and its location can indicate the most likely site for nucleophilic attack. The energy of the HOMO is related to the molecule's ability to donate electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Table 3: Predicted Reactivity Descriptors for this compound

DescriptorPredicted Value/LocationImplication
LUMO EnergyLowSusceptible to nucleophilic attack
LUMO LocalizationPrimarily on the C1-I bondC1 is the primary electrophilic center
HOMO EnergyModerateCan act as a nucleophile under certain conditions (e.g., deprotonated nitrogen)
HOMO-LUMO GapModerateKinetically stable but reactive under appropriate conditions
Mulliken Atomic ChargesPositive charge on C1, negative charge on N and OC1 is electrophilic; N and O are nucleophilic centers

Note: This table presents expected trends based on the general electronic effects of the functional groups present in the molecule.

By combining these computational approaches—molecular modeling for conformational preferences, DFT for mechanistic details, and reactivity descriptor analysis—a comprehensive theoretical understanding of the chemical behavior of this compound can be constructed. Such studies are invaluable for guiding synthetic efforts, predicting reaction outcomes, and designing new chemical transformations.

Future Research Directions and Emerging Synthetic Opportunities

Development of Innovative and Efficient Stereoselective Synthetic Routes

The development of novel and efficient stereoselective synthetic routes to produce chiral iodoamines like (S)-2-(Boc-amino)-1-iodo-3-phenylpropane is a primary area of future research. While classical methods exist, there is a continuous drive for more atom-economical, environmentally benign, and highly selective processes.

One promising avenue is the use of urea-catalyzed iodocyclization of alkenyl trichloroacetimidates . This method has shown high enantioselectivity in the synthesis of chiral iodoamines and could be adapted for the asymmetric synthesis of the target compound or its analogues. The resulting products are versatile chiral building blocks that can be readily converted to a variety of polyfunctional amine-containing molecules.

Another area of exploration involves the palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)-H bonds . This approach has been successfully applied to the stereoselective synthesis of β-alkylated α-amino acids and could potentially be tailored for the synthesis of β-iodo-α-amino acid derivatives. nih.gov Such a strategy would offer a novel disconnection approach and expand the toolkit for creating stereogenic centers adjacent to an amino group.

Exploration of Novel Catalytic Applications and Methodologies

Beyond its role as a synthetic intermediate, there is growing interest in exploring the potential of this compound and its derivatives as organocatalysts . The presence of a chiral backbone and a potentially interactive iodine atom suggests that these molecules could be effective in promoting a variety of asymmetric transformations.

Research in this area could focus on leveraging the iodine atom for iodine-catalyzed reactions , such as the dehydrogenative N-H/C(sp³)-H coupling to form chiral imidazolidinones from α-amino acid derivatives. amanote.comresearchgate.net The chiral environment provided by the phenylalanine scaffold could induce enantioselectivity in such processes.

Furthermore, derivatives of this compound could be designed as novel chiral organocatalysts for practical asymmetric synthesis of other amino acid derivatives . rsc.org By modifying the structure, it may be possible to create catalysts that are effective in phase-transfer catalysis or as chiral bifunctional amino-catalysts.

The following table summarizes potential catalytic applications:

Catalytic ApproachPotential ReactionRole of this compound Derivative
Iodine CatalysisAsymmetric Halogenation/CyclizationChiral catalyst providing a stereocontrolled environment
OrganocatalysisAsymmetric Aldol/Mannich ReactionsChiral amine catalyst or precursor to a bifunctional catalyst
Phase-Transfer CatalysisAsymmetric Alkylation/Michael AdditionChiral quaternary ammonium (B1175870) salt precursor

Integration into Flow Chemistry Systems and Automated Synthesis Platforms

The translation of synthetic routes for chiral amines and their derivatives to continuous flow chemistry represents a significant opportunity for process intensification, improved safety, and enhanced reproducibility. nih.gov The synthesis of this compound and its subsequent transformations are well-suited for adaptation to flow systems.

Key advantages of a flow-based approach include precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. Furthermore, the use of immobilized reagents and catalysts in packed-bed reactors can simplify purification and enable catalyst recycling. The development of a continuous flow process for the synthesis of peptides utilizing immobilized reagents has already demonstrated the potential of this technology. durham.ac.uk

Automated synthesis platforms also present a promising future direction. These systems can accelerate the discovery and optimization of new reactions and processes by enabling high-throughput screening of reaction conditions. The integration of online analytical techniques can provide real-time data for rapid process optimization. Automated peptide synthesizers, which rely on the sequential addition of amino acid building blocks, provide a model for how the synthesis of more complex molecules derived from this compound could be automated. americanpeptidesociety.orgresearchgate.netnih.gov

Expansion of Compound Derivative Libraries for Targeted Organic Synthesis

This compound is an excellent starting material for the creation of diverse libraries of unnatural amino acids and peptide derivatives . The presence of the iodine atom allows for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura, Sonogashira, and Heck couplings are particularly valuable for introducing aryl, alkynyl, and vinyl groups, respectively, onto the phenyl ring of the phenylalanine scaffold. This enables the rapid generation of a wide range of analogues with diverse electronic and steric properties. For instance, the Sonogashira coupling of terminal alkynes with aryl halides is a well-established method for forming carbon-carbon bonds under mild conditions and has been widely used in the synthesis of complex molecules. wikipedia.org Similarly, the Suzuki-Miyaura reaction of N-Boc-4-iodophenylalanine has been demonstrated with various boronic acids. researchgate.net

These derivatization strategies are highly amenable to library synthesis , where a common intermediate is reacted with a large panel of coupling partners to generate a library of related compounds. Such libraries are invaluable in drug discovery and materials science for structure-activity relationship (SAR) studies.

The following table outlines some of the key cross-coupling reactions that can be employed:

Reaction NameCoupling PartnerBond FormedPotential Applications
Suzuki-MiyauraAryl/Vinyl Boronic Acids/EstersC(sp²)-C(sp²) / C(sp²)-C(sp²)Synthesis of biaryl and styrenyl amino acids
SonogashiraTerminal AlkynesC(sp²)-C(sp)Synthesis of alkynyl-functionalized amino acids
HeckAlkenesC(sp²)-C(sp²)Synthesis of styrenyl and other vinyl-substituted amino acids

The continued development of these derivatization strategies, coupled with advances in high-throughput synthesis and screening, will undoubtedly unlock the full potential of this compound as a cornerstone for the synthesis of novel and functional molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.